molecular formula C13H18BrN3O3 B7003866 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7003866
M. Wt: 344.20 g/mol
InChI Key: IRZOYKPPHMNHED-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide is a complex organic compound characterized by its bromo and methoxy groups on the pyridine ring, and a morpholine ring with a carboxamide group

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-17-3-4-20-11(8-17)12(18)15-6-9-5-10(14)7-16-13(9)19-2/h5,7,11H,3-4,6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZOYKPPHMNHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methoxypyridin-3-amine with a suitable boronic acid derivative under palladium catalysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for various organic reactions.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups on the pyridine ring can influence its binding affinity to receptors or enzymes, while the morpholine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-2,4-difluorobenzenesulfonamide

  • N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Uniqueness: N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-4-methylmorpholine-2-carboxamide stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.

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